molecular formula C24H26N4OS B3530548 (2E)-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)carbamothioyl]-3-[4-(propan-2-yl)phenyl]prop-2-enamide

(2E)-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)carbamothioyl]-3-[4-(propan-2-yl)phenyl]prop-2-enamide

Cat. No.: B3530548
M. Wt: 418.6 g/mol
InChI Key: JRWYZYQRKHOZNP-NTCAYCPXSA-N
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Description

The compound (2E)-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)carbamothioyl]-3-[4-(propan-2-yl)phenyl]prop-2-enamide is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrazole ring, a thioamide group, and a substituted phenyl group, making it a unique structure for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)carbamothioyl]-3-[4-(propan-2-yl)phenyl]prop-2-enamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazole ring, introduction of the thioamide group, and the final coupling with the substituted phenyl group. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to maintain consistency and purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)carbamothioyl]-3-[4-(propan-2-yl)phenyl]prop-2-enamide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioamide group to an amine.

    Substitution: The phenyl and pyrazole rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the phenyl or pyrazole rings.

Scientific Research Applications

(2E)-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)carbamothioyl]-3-[4-(propan-2-yl)phenyl]prop-2-enamide: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (2E)-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)carbamothioyl]-3-[4-(propan-2-yl)phenyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and modulating various biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

(E)-N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)carbamothioyl]-3-(4-propan-2-ylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4OS/c1-16(2)20-13-10-19(11-14-20)12-15-22(29)25-24(30)26-23-17(3)27-28(18(23)4)21-8-6-5-7-9-21/h5-16H,1-4H3,(H2,25,26,29,30)/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRWYZYQRKHOZNP-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)NC(=S)NC(=O)C=CC3=CC=C(C=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)NC(=S)NC(=O)/C=C/C3=CC=C(C=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2E)-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)carbamothioyl]-3-[4-(propan-2-yl)phenyl]prop-2-enamide
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(2E)-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)carbamothioyl]-3-[4-(propan-2-yl)phenyl]prop-2-enamide
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(2E)-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)carbamothioyl]-3-[4-(propan-2-yl)phenyl]prop-2-enamide
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(2E)-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)carbamothioyl]-3-[4-(propan-2-yl)phenyl]prop-2-enamide
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(2E)-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)carbamothioyl]-3-[4-(propan-2-yl)phenyl]prop-2-enamide
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(2E)-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)carbamothioyl]-3-[4-(propan-2-yl)phenyl]prop-2-enamide

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